N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
Overview
Description
N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a phthalazinone moiety and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenyl isothiocyanate with hydrazine derivatives to form the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea and phthalazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The thiourea linkage and phthalazinone moiety are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
N-[(4-METHYLPHENYL)CARBAMOTHIOYL]-2-NITROBENZAMIDE: This compound shares the thiourea linkage but differs in the aromatic substituents and overall structure.
2-[(3R)-1-(2,2-DIETHOXYETHYL)-3-[(4-METHYLPHENYL)CARBAMOYLAMINO]-2-OXOINDOL-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE:
Uniqueness
N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is unique due to its combination of a phthalazinone moiety and a thiourea linkage. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-6-8-14(9-7-12)20-18(26)22-21-16(24)11-23-17(25)15-5-3-2-4-13(15)10-19-23/h2-10H,11H2,1H3,(H,21,24)(H2,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFANKIEQZZVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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